2-(4-azidophenyl)ethan-1-ol
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Overview
Description
2-(4-azidophenyl)ethan-1-ol, also known as azidoethanol, is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-azidophenyl)ethan-1-ol typically involves the reaction of 4-azidobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-azidophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-azidobenzaldehyde or 4-azidobenzoic acid.
Reduction: Formation of 2-(4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-azidophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in click chemistry reactions.
Biology: Employed in the study of protein-ligand interactions and as a photoaffinity label for identifying binding sites on proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-azidophenyl)ethan-1-ol involves its ability to undergo photolysis, releasing nitrogen gas and forming highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent bonds with target molecules. This property makes it useful as a photoaffinity label in biological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-azidobenzyl alcohol
- 4-azidophenylacetic acid
- 4-azidophenylmethanol
Comparison
2-(4-azidophenyl)ethan-1-ol is unique due to its combination of an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
69258-88-4 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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